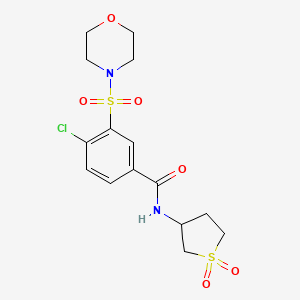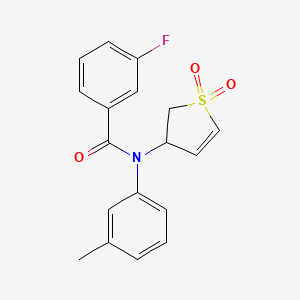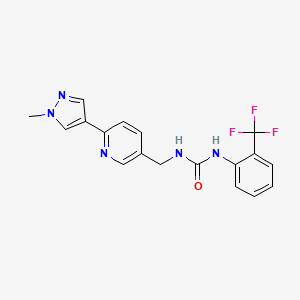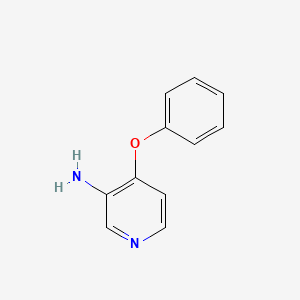
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, Clofarabine, and has been used in the treatment of various cancers, including acute lymphoblastic leukemia. In
Scientific Research Applications
Synthesis and Characterization
Studies have been conducted on the synthesis and characterization of related morpholine derivatives, demonstrating the methods for preparing novel compounds with potential biological activities. For example, a study focused on synthesizing and characterizing a compound through refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by single crystal X-ray diffraction studies to confirm the structure. This compound exhibited remarkable anti-tuberculosis activity and superior anti-microbial activity (Mamatha S.V et al., 2019).
Biological Activity
The investigation into the biological activity of morpholine derivatives includes studies on their antibacterial, antioxidant, and anti-tuberculosis properties. The synthesized compounds from the morpholine group have shown promising results in screening for these activities, suggesting their potential as therapeutic agents. For instance, another study synthesized N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives, which were evaluated for their complexation with palladium(II) and mercury(II), showing the versatility of morpholine derivatives in coordination chemistry (A. Singh et al., 2000).
Pharmacological Evaluation
The pharmacological evaluation of morpholine derivatives also includes assessing their potential as anticonvulsant agents. For example, novel 4-thiazolidinone derivatives were synthesized and evaluated for their activity as benzodiazepine receptor agonists. Some compounds exhibited considerable anticonvulsant activity, highlighting the therapeutic potential of morpholine derivatives (M. Faizi et al., 2017).
properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O6S2/c16-13-2-1-11(15(19)17-12-3-8-25(20,21)10-12)9-14(13)26(22,23)18-4-6-24-7-5-18/h1-2,9,12H,3-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKPHUFMOEEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)



![2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2553449.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)


![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)
![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)
![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2553460.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)